An In-depth Technical Guide to 1-Boc-3-pyrrolidinol: Core Properties, Structure, and Applications in Drug Development
An In-depth Technical Guide to 1-Boc-3-pyrrolidinol: Core Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-pyrrolidinol is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its rigid pyrrolidine core, combined with a strategically placed hydroxyl group and a readily removable tert-butoxycarbonyl (Boc) protecting group, establishes it as a valuable chiral building block for the synthesis of a wide array of complex molecules, particularly pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and applications in drug development.
Core Properties and Structure
1-Boc-3-pyrrolidinol, with the chemical formula C₉H₁₇NO₃, consists of a five-membered pyrrolidine ring.[1] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a hydroxyl (-OH) group is attached to the third carbon atom.[1] The stereochemistry of the molecule is defined by the chiral center at the C-3 position of the pyrrolidine ring.[1] The "(R)" and "(S)" designations indicate the absolute configuration at this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules.[1] The sign in its name, such as in (R)-(-)-N-Boc-3-pyrrolidinol, signifies that it is levorotatory, meaning it rotates plane-polarized light to the left.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Boc-3-pyrrolidinol is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₇NO₃ | [1] |
| Molecular Weight | 187.24 g/mol | [2][3][4] |
| Appearance | White to off-white solid/powder | [2][5][6] |
| Melting Point | 57-65 °C | [4][5][6] |
| Boiling Point | 273.3 °C at 760 mmHg | [6] |
| Density | 1.142 g/cm³ | [6] |
| Solubility | Soluble in most organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate); Insoluble in water. | [1][6] |
| Optical Activity ([α]²⁰/D) | approx. -26° (c=1 in methanol) for (R)-enantiomer | [5][6] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and purity assessment of 1-Boc-3-pyrrolidinol.
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | The proton NMR spectrum is characterized by signals corresponding to the Boc group, the pyrrolidine ring protons, and the hydroxyl proton. The enantiomers, (R) and (S), will have identical ¹H NMR spectra. | [7] |
| ¹³C NMR (CDCl₃) | The carbon NMR spectrum provides information on the carbon framework of the molecule. | [7] |
| FT-IR (film, cm⁻¹) | Key vibrational frequencies include: 3428 (O-H stretch), 2971, 2872 (C-H stretch), 1692 (C=O stretch of Boc group). The FT-IR spectra of the (R) and (S) enantiomers are identical. | [7] |
| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving 1-Boc-3-pyrrolidinol are provided below.
Synthesis of 1-Boc-3-pyrrolidinol
This protocol describes the N-protection of 3-pyrrolidinol using di-tert-butyl dicarbonate (Boc-anhydride).[8]
Materials:
-
(R)- or (S)-3-pyrrolidinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting 3-pyrrolidinol in anhydrous DCM (approximately 10 mL per gram of pyrrolidinol).[8]
-
Cool the solution to 0 °C in an ice bath and stir for 10-15 minutes.[8]
-
Add triethylamine (1.2 equivalents) to the stirred solution.[8]
-
Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.[8]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[8]
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and then brine.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography if necessary.[1]
Oxidation of 1-Boc-3-pyrrolidinol to 1-Boc-3-pyrrolidinone
This protocol describes the oxidation of the hydroxyl group to a ketone using Dess-Martin periodinane (DMP).[9]
Materials:
-
1-Boc-3-pyrrolidinol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
Procedure:
-
Dissolve 1-Boc-3-pyrrolidinol (1.0 equivalent) in anhydrous DCM at room temperature under an inert atmosphere.[9]
-
Add Dess-Martin periodinane (1.2 equivalents) to the solution. The reaction is typically complete within 1-3 hours.[9]
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[9]
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.[9]
-
Separate the organic layer and extract the aqueous layer with DCM twice.[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-pyrrolidinone.[9][10]
Role in Drug Development
1-Boc-3-pyrrolidinol is a versatile chiral building block in the synthesis of a wide array of pharmaceutical compounds.[11] Its stereochemically defined structure is crucial for the efficacy of various drugs, including those targeting the central nervous system.[2][10] The Boc-protecting group allows for straightforward manipulation of the pyrrolidine ring, making it an invaluable tool in multi-step organic syntheses.[10]
A significant application of (R)-(-)-N-Boc-3-pyrrolidinol is in the synthesis of selective muscarinic M1 and M3 receptor agonists, which are important targets for neurological disorders such as Alzheimer's disease. The (R)-configuration of the hydroxyl group is often crucial for achieving the desired stereochemistry for optimal receptor binding and biological activity.
Visualizations
Experimental Workflow: Synthesis of 1-Boc-3-pyrrolidinol
Caption: Workflow for the synthesis of 1-Boc-3-pyrrolidinol.
Signaling Pathway: M3 Muscarinic Receptor
Caption: M3 Muscarinic Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Boc-3-pyrrolidinol 95 103057-44-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
